molecular formula C14H28 B097902 2-Methyl-1-tridecene CAS No. 18094-01-4

2-Methyl-1-tridecene

Cat. No. B097902
CAS RN: 18094-01-4
M. Wt: 196.37 g/mol
InChI Key: VNBHQOHLCULRDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided discuss the synthesis of various compounds, including metallocenes and triptycene derivatives. For instance, trifluoromethylated metallocenes were synthesized and characterized using NMR, mass spectrometry, and IR spectroscopy, with a focus on their biological properties . Similarly, triptycene derivatives were synthesized, and their structures were determined by NMR and X-ray analysis, highlighting their potential as building blocks for novel receptors and molecular machines . These methods and approaches to synthesis are relevant to the synthesis of 2-Methyl-1-tridecene, as they demonstrate the techniques used to create and characterize complex organic molecules.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were analyzed using various techniques. X-ray crystallography was employed to determine the structure of a ruthenium derivative and to compare the conformations of triptycene derivatives . The crystal structures of brominated ferrocenes were also reported, providing insight into the intramolecular forces within these molecules . These studies exemplify the importance of molecular structure analysis in understanding the properties and reactivity of organic compounds, which is also applicable to 2-Methyl-1-tridecene.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-Methyl-1-tridecene, but they do provide information on the reactivity of related compounds. For example, the cytotoxicity of metallocene derivatives was tested, revealing that certain functional groups are crucial for their biological activity . The copolymerization behavior of a metallocene compound was investigated, showing how modifications to the ligands affect the structure of the resulting polymers . These findings can inform the potential reactivity of 2-Methyl-1-tridecene in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied include lipophilicity, as determined by log P values, and electrochemical properties assessed by cyclic voltammetry . These properties are influenced by the presence of functional groups and the overall molecular structure. While the specific properties of 2-Methyl-1-tridecene are not discussed, the methodologies used to determine these properties in the studied compounds can be applied to 2-Methyl-1-tridecene to understand its behavior in different environments.

Scientific Research Applications

1. Chemical Synthesis and Catalysis

A study by Yamato Yuki et al. (2013) demonstrated the use of a Rh/Ru dual-catalyst system for the one-pot, three-step reaction of isomerization/hydroformylation/hydrogenation of internal alkenes to n-alcohols. In this process, (Z)-2-tridecene was converted to 1-tetradecanol with high selectivity.

2. Spectroscopic Analysis

D. Gillies et al. (1990) conducted research on the correlation times for methyl groups from carbon-13 spin-lattice relaxation times and NOE data. They provided experimental evidence using molecules like polydecene (an oligomer of the alpha olefin decene) and other compounds, contributing to the understanding of molecular dynamics in these substances (Gillies et al., 1990).

3. Organic Synthesis

The research by Hiroji Oda et al. (1985) on the intramolecular alkylation of vinylgermanes and iododegermylation of 1-cycloalkenylgermanes mentioned the use of 2-methyl-2,3-epoxy-6-triethylgermyl-6-tridecene. This study explored the transformation of certain compounds, enhancing the understanding of organic synthesis processes (Oda et al., 1985).

4. Polymer Chemistry

J. Koivumäki and J. Seppälä (1993) researched the copolymerization of ethylene and 1-hexadecene using the metallocene catalyst system Cp2ZrCl2-methylaluminoxane. Their work contributes to understanding how high concentrations of comonomers like 1-hexadecene can be incorporated into copolymers, providing insights relevant to polymer chemistry (Koivumäki & Seppälä, 1993).

5. Catalysis and Reaction Mechanisms

The study by K. Ogura et al. (1983) on the catalytic activity of PdCl2 complexes with sulfur compounds as ligands highlighted the catalyst's effectiveness in the rearrangement of 3-acetoxy-1-tridecene to 1-acetoxy-2-tridecene. This research adds to the understanding of catalysis and reaction mechanisms in organic chemistry (Ogura et al., 1983).

properties

IUPAC Name

2-methyltridec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h2,4-13H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBHQOHLCULRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171040
Record name 2-Methyl-1-tridecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-tridecene

CAS RN

18094-01-4
Record name 2-Methyl-1-tridecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018094014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-tridecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
SM Aschmann, R Atkinson - Physical Chemistry Chemical Physics, 2008 - pubs.rsc.org
… from TCI America (○) and 2-methyl-1-tridecene at 295 ± 1 K, with α-pinene as the reference compound. Data for 2-methyl-1-tridecene have been displaced vertically by 0.10 units for …
Number of citations: 31 pubs.rsc.org
SA Mason, J Arey, R Atkinson - The Journal of Physical Chemistry …, 2009 - ACS Publications
… Because of GC interferences with reaction products, the 2-methyl-1-tridecene data from the 2-methyl-1-hexene + 2-methyl-1-tridecene + cycloheptene experiment were not used. …
Number of citations: 27 pubs.acs.org
N Nishino, J Arey, R Atkinson - The Journal of Physical Chemistry …, 2009 - ACS Publications
… (9) Room-temperature rate constants measured for trans-7-tetradecene and 2-methyl-1-tridecene were consistent with this conclusion based on the 1-alkene reactions. (9) Since H-…
Number of citations: 29 pubs.acs.org
A Matsunaga, PJ Ziemann - Proceedings of the National …, 2010 - National Acad Sciences
… were calculated by using these values and a density of 1.1 g cm -3 measured by using a microliter syringe and balance and dried SOA filter extract from reaction of 2-methyl-1-tridecene …
Number of citations: 64 www.pnas.org
VG Zaikin, RS Borisov - Journal of Analytical Chemistry, 2002 - Springer
The products of Fischer–Tropsch synthesis were comprehensively analyzed by chromatography–mass spectrometry using the AMDIS software and the NIST/EPA/NIH mass spectral …
Number of citations: 41 link.springer.com
JP Schuhmacher, JP Wibaut - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
The preparation of eleven terms of the homologous series of the 2‐methyl‐1‐alkenes (2‐methyl‐α‐alkenes) is described. The purity of the preparations obtained was determined by …
Number of citations: 20 onlinelibrary.wiley.com
RA Lee, RJ Lachicotte, GC Bazan - Journal of the American …, 1998 - ACS Publications
… The presence of 2-methyl-1-tridecene and tridecane in the … −Me gives D, affording 2-methyl-1-tridecene upon β-hydrogen … (44%, 1 H NMR spectroscopy), 2-methyl-1-tridecene and 2-…
Number of citations: 58 pubs.acs.org
Y Miki, M Toba, Y Yoshimura, K Murata - Journal of the Japan …, 2007 - jstage.jst.go.jp
Compositional analyses of Gas to Liquid (GTL) diesel oil and Biomass to Liquid (BTL) diesel oil were carried out at the molecular level using GC-FID and GC-MS. Commercially …
Number of citations: 1 www.jstage.jst.go.jp
T Nishino, T Watanabe, M Okada… - The Journal of …, 2002 - ACS Publications
… Products were characterized by comparison of their spectral data ( 1 H and 13 C NMR and IR) with those of authentic samples (2-methyl-1-tridecene, 14 2-methyl-2-tridecene, 14 1,6-…
Number of citations: 53 pubs.acs.org
A Matsunaga - 2009 - search.proquest.com
The products and mechanisms of secondary organic aerosol (SOA) formation from reactions of 1-alkenes, internal alkenes, and 2-methyl-1-alkenes with OH radicals in the presence of …
Number of citations: 1 search.proquest.com

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